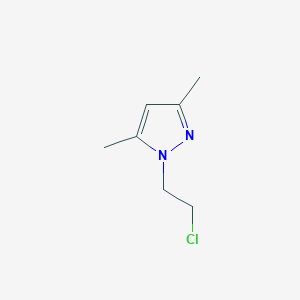
1-(2-氯乙基)-3,5-二甲基-1H-吡唑
描述
1-(2-Chloroethyl)-3,5-dimethyl-1H-pyrazole, also known as CPD-1, is a synthetic compound that has been widely studied due to its potential applications in the fields of biochemistry, physiology, and pharmacology. CPD-1 is a small molecule that has been characterized by its low molecular weight and its ability to form hydrogen bonds with other molecules. It is a member of the pyrazole family and is composed of a cyclic ring structure with two nitrogen atoms and one chlorine atom. CPD-1 has been found to have a variety of biochemical and physiological effects, including the inhibition of certain enzymes, the regulation of gene expression, and the modulation of cell signaling pathways.
科学研究应用
脑肿瘤疗法
1-(2-氯乙基)-3,5-二甲基-1H-吡唑的衍生物,特别是1-(2-氯乙基)-3-环己基-1-亚硝基脲(LUM)的重要应用已在脑肿瘤疗法的背景下进行研究。研究人员已经调查了使用一种名为石墨炔(GPH)的纳米载体与LUM进行宿主-客体偶联以增强LUM在治疗脑肿瘤中的生物利用度。这种方法涉及研究材料和GPH与LUM形成的复合物的电子、几何和激发态性质。重点是确保在目标部位的稳定性、有效相互作用和高效药物释放。这项研究以密度泛函理论(DFT)和各种分析方法如紫外可见检查和减少密度梯度(RDG)等值面分析为特色。
抗菌应用
另一个重要应用是开发抗菌剂。一种相关化合物,季铵化聚[双(2-氯乙基)醚-1,3-双[3-(二甲基氨基)丙基]脲],已被评估其对各种致病性和多药耐药细菌的有效性。这种聚合物包含季铵基团,已被证明对革兰氏阳性和阴性细菌、病毒、真菌和藻类都具有很高的活性。其机制涉及破坏细菌胞质膜和真菌质膜。这种化合物还被用作皮肤和头发护理产品中的调理剂,将抗菌性能与消费者产品应用结合在一起。
作用机制
Target of Action
1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole is an alkylating agent . Its primary targets are DNA molecules, specifically the DNA base guanine . Alkylating agents like this compound are capable of covalently modifying DNA, which can disrupt the normal function and replication of the DNA .
Mode of Action
The compound interacts with its targets (DNA molecules) by attaching alkyl groups to the DNA bases . This results in the DNA being fragmented by repair enzymes in their attempts to replace the alkylated bases, preventing DNA synthesis and RNA transcription from the affected DNA . It also causes DNA damage via the formation of cross-links (bonds between atoms in the DNA) which prevents DNA from being separated for synthesis or transcription .
Biochemical Pathways
The compound affects the polyamine metabolic pathway . Polyamines are important molecules governing cell proliferation, survival, and apoptosis . The compound’s action can lead to changes in these processes, potentially leading to cell death or altered cell function .
Pharmacokinetics
The pharmacokinetics of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole involves its uptake, distribution, and tissue/plasma partition ratios in various organs . The compound shows greater uptake and distribution in certain tissues such as fat, liver, and brain . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are crucial for its effectiveness .
Result of Action
The result of the compound’s action is the disruption of normal cell function and potentially cell death . By damaging DNA and preventing its normal function and replication, the compound can lead to the death of cancer cells . This makes it a potential candidate for use in cancer chemotherapy .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For example, in a study where freshwater fish were exposed to a similar compound, tris(2-chloroethyl) phosphate (TCEP), it was found that the compound’s effects were influenced by the concentration of the compound in the environment . The compound’s effects can also be influenced by the presence of other chemicals in the environment .
属性
IUPAC Name |
1-(2-chloroethyl)-3,5-dimethylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2/c1-6-5-7(2)10(9-6)4-3-8/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGHDGBFXNKMPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30360760 | |
| Record name | 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30360760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole | |
CAS RN |
38460-08-1 | |
| Record name | 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30360760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

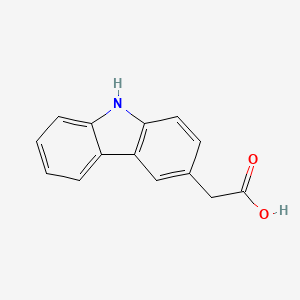
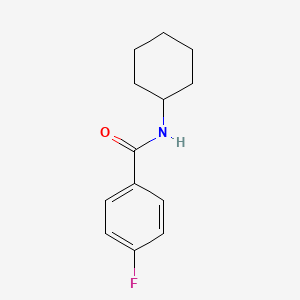

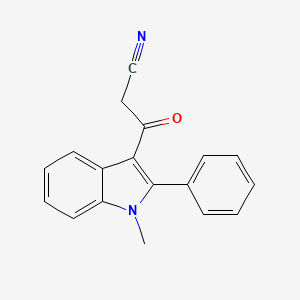
![2-cyano-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1607583.png)
![5-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol](/img/structure/B1607587.png)
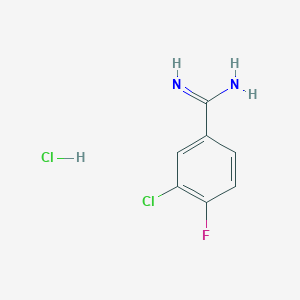
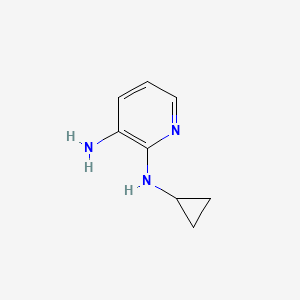
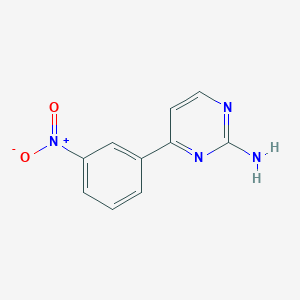
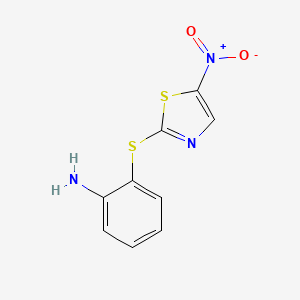
![Benzo[b]thiophene-3-methanethiol](/img/structure/B1607594.png)
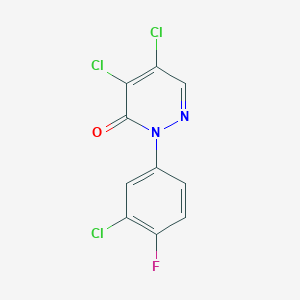

![4-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1607597.png)